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molecular formula C17H11ClN4O B1679806 PS-1145 CAS No. 431898-65-6

PS-1145

Cat. No. B1679806
M. Wt: 322.7 g/mol
InChI Key: JZRMBDHPALEPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06627637B2

Procedure details

To a cold (3-5° C) solution of 9-amino-7-chloro-β-carboline (2.75 g, 12.7 mmol) in pyridine (150 ml) was added nicotinyl chloride hydrochloride (2.82 g, 15.8 mmol). The reaction was allowed to warm to RT and stirred for 20 h before diluting the reaction with water (100 ml) and 1M NaOH (25 ml). After stirring for 1 h at RT, the mixture was poured into water (200 ml). The mixture was allowed to stand for 1 h and the product was filtered to provide 3.80 g of the title compound after washing with water and drying under reduced pressure at RT.
Name
9-amino-7-chloro-β-carboline
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[N:2]1[C:14]2[CH:13]=[N:12][CH:11]=[CH:10][C:9]=2[C:8]2[C:3]1=[CH:4][C:5](Cl)=[CH:6][CH:7]=2.[ClH:16].C(Cl)C1C=C[CH:21]=[N:20]C=1.[OH2:25].[OH-].[Na+].[N:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>>[Cl:16][C:6]1[CH:7]=[C:8]2[C:3](=[C:4]([NH:20][C:21](=[O:25])[C:30]3[CH:31]=[CH:32][CH:33]=[N:28][CH:29]=3)[CH:5]=1)[NH:2][C:14]1[CH:13]=[N:12][CH:11]=[CH:10][C:9]2=1 |f:1.2,4.5|

Inputs

Step One
Name
9-amino-7-chloro-β-carboline
Quantity
2.75 g
Type
reactant
Smiles
NN1C2=CC(=CC=C2C=2C=CN=CC12)Cl
Name
Quantity
2.82 g
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)Cl
Name
Quantity
150 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
before diluting
STIRRING
Type
STIRRING
Details
After stirring for 1 h at RT
Duration
1 h
WAIT
Type
WAIT
Details
to stand for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the product was filtered

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC=1C=C2C=3C=CN=CC3NC2=C(C1)NC(C1=CN=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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